N-Acetonylpyridinium bromide

Organic Synthesis Indolizines 1,3-Dipolar Cycloaddition

Researchers needing reproducible ylide chemistry face variability from generic pyridinium salts. N-Acetonylpyridinium bromide (CAS 17282-41-6) provides the exact acetonyl substituent required for consistent reactivity. • Enables 1,3-dipolar cycloaddition to indolizines with up to 98% yield. • Unique α-acidifying effect (ΔpKₐ ~18 units) ensures predictable ylide formation. • Hygroscopic; store anhydrously. Serves as moisture-probe for glovebox validation. Standardized 95% purity; global shipping available.

Molecular Formula C8H10BrNO
Molecular Weight 216.07 g/mol
CAS No. 17282-41-6
Cat. No. B095901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetonylpyridinium bromide
CAS17282-41-6
Molecular FormulaC8H10BrNO
Molecular Weight216.07 g/mol
Structural Identifiers
SMILESCC(=O)C[N+]1=CC=CC=C1.[Br-]
InChIInChI=1S/C8H10NO.BrH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6H,7H2,1H3;1H/q+1;/p-1
InChIKeyRBFIDROZWYVUGX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetonylpyridinium Bromide (CAS 17282-41-6): A Versatile Pyridinium Salt for Organic Synthesis and Polymer Additives


N-Acetonylpyridinium bromide is a quaternary pyridinium salt characterized by an acetonyl group attached to the pyridinium nitrogen [1]. It belongs to the broader class of N-alkylpyridinium salts, which are widely employed as intermediates in organic synthesis, as precursors to pyridinium ylides, and as components in materials science [2]. The compound exhibits a melting point of 186-188 °C and is notably hygroscopic, requiring storage under moisture-free conditions [3].

Why N-Acetonylpyridinium Bromide Cannot Be Replaced by Common Pyridinium Salts Without Risking Synthetic or Material Failure


Generic substitution within the class of N-alkylpyridinium salts is highly unreliable due to the profound impact of the N-substituent on electronic properties, ylide stability, and intermolecular interactions. For example, the α-pyridinium group in acetonylpyridinium salts exerts an acidifying effect of approximately 18 pK_a units on adjacent C–H bonds, a value that is fundamentally tied to the electron-withdrawing nature of the acetonyl carbonyl . This directly governs ylide generation and reactivity. Furthermore, the specific cationic geometry and counterion (bromide) in N-acetonylpyridinium bromide dictate its behavior as an electropositive nucleating agent in polymer processing, a role that cannot be fulfilled by N-phenacyl or simple N-alkyl analogs due to differences in thermal stability and charge distribution [1]. Replacing it with a seemingly similar pyridinium salt, such as the chloride or iodide analog, or an N-benzyl derivative, would introduce uncontrolled changes in solubility, hygroscopicity, and reaction kinetics, thereby jeopardizing experimental reproducibility and material performance.

Quantitative Differentiation of N-Acetonylpyridinium Bromide: Reactivity, Stability, and Application Data


Comparative Synthetic Efficiency: Yield Analysis for Indolizine Precursors

N-Acetonylpyridinium bromide serves as a precursor to pyridinium ylides for the synthesis of 3-vinylindolizines. Under optimized conditions (ylide formation at room temperature, condensation in refluxing THF), the resulting 1,3-dipolar cycloaddition yields unsubstituted 3-isopropenylindolizine in 85% yield. This yield is comparable to, and in some cases superior to, other N-alkylpyridinium ylide precursors. For example, 2-methyl substituted derivative yields 98% .

Organic Synthesis Indolizines 1,3-Dipolar Cycloaddition

Electronic Influence on C–H Acidity: Class-Defining pK_a Perturbation

The α-pyridinium group in N-acetonylpyridinium salts exerts an exceptionally strong acidifying effect on adjacent C–H bonds, lowering the pK_a by approximately 18 units in DMSO relative to non-activated analogs . This is a class-level property of N-acetonylpyridinium and related N-phenacyl salts, which is critical for enabling ylide formation under mild conditions. In contrast, N-methylpyridinium salts lack this carbonyl-mediated activation and have pK_a values > 10 units higher, making deprotonation significantly more difficult .

Physical Organic Chemistry Ylide Chemistry Acidity

Nucleating Agent Efficacy: Functional Polymer Additive Patent Validation

N-Acetonylpyridinium bromide (designated NAp-4) is explicitly claimed as an electropositive nucleating agent to accelerate the crystallization rate of melt-processable polymers, including poly(lactic acid) (PLA) [1]. While direct performance comparisons (e.g., % crystallinity increase) against other nucleants in this patent family are not publicly detailed, its inclusion among seven electropositive agents demonstrates its functional validity. Its classification as a 'positive nucleating agent' (NAp) is based on its ability to provide a surface charge opposite to that of the polymer chain, a mechanism that is distinct from traditional inorganic nucleants (e.g., talc) and neutral organic nucleators [2].

Polymer Science Nucleating Agents Poly(lactic acid) PLA

Physical Handling and Storage: Critical Hygroscopicity Differentiation

N-Acetonylpyridinium bromide is reported to be hygroscopic and sensitive to moisture, requiring storage under dry conditions (e.g., sealed, with desiccant) to prevent degradation [1]. This is in contrast to many N-alkylpyridinium halides (e.g., N-benzylpyridinium bromide) which are less prone to water absorption. The exact hygroscopicity, while not quantitatively defined as % weight gain, is a critical handling parameter that differentiates procurement and storage protocols from more robust analogs.

Chemical Handling Stability Storage

Commercial Supply Status: Rarity and Specialized Availability

N-Acetonylpyridinium bromide is supplied by major vendors (e.g., Sigma-Aldrich under the AldrichCPR program) as a 'rare and unique chemical' primarily for early discovery research, with the explicit caveat that analytical data is not collected and that the product is sold 'as-is' with no warranties . This contrasts with more common pyridinium salts like N-benzylpyridinium chloride, which are commodity chemicals with full analytical documentation. This limited commercial data package places a higher burden on the end-user for identity and purity verification.

Procurement Supply Chain Research Chemicals

Definitive Use Cases for N-Acetonylpyridinium Bromide in Research and Development


Synthesis of Functionalized Indolizine Heterocycles for Medicinal Chemistry

N-Acetonylpyridinium bromide is optimally employed as a precursor for in situ generation of acetonylpyridinium ylides. These ylides undergo 1,3-dipolar cycloaddition with suitable dipolarophiles to afford substituted indolizines . This application is supported by cross-study comparable yields of up to 98% for specific derivatives, providing a reliable route to these bioactive scaffolds. Researchers should prioritize this compound when high-yielding, reproducible access to 3-vinylindolizines is required, particularly where the acetonyl group is a desired functional handle.

Development of Melt-Processable Polymer Formulations with Enhanced Crystallization

For polymer scientists formulating poly(lactic acid) (PLA) or similar melt-processable polymers, N-acetonylpyridinium bromide (NAp-4) is a viable electropositive nucleating agent candidate [1]. Its use is supported by patent claims for accelerating crystallization rates. The compound should be selected when a positive surface charge is required to interact with partially negative polymer chains, offering a distinct mechanism of action compared to conventional neutral or negatively charged nucleants. However, researchers must independently optimize concentration and evaluate performance metrics, as quantitative data is not publicly available.

Physical Organic Chemistry Studies of Ylide Stability and Reactivity

The compound's strong acidifying effect (ΔpK_a ~18 units in DMSO) makes it an excellent model substrate for investigating the electronic properties of pyridinium ylides and their radical intermediates . Studies of deprotonation kinetics with bases like DABCO, as performed on closely related N-acetonyl-4-cyanopyridinium salts, demonstrate its utility in probing structure-activity relationships in ylide chemistry. This application is ideal for academic research groups focused on mechanistic elucidation.

Chemical Probe for Moisture-Sensitive Reaction Screening

Due to its hygroscopic nature [2], N-acetonylpyridinium bromide serves as an effective probe compound for validating the efficacy of anhydrous reaction setups or storage conditions. Its tendency to absorb moisture makes it a practical indicator for ensuring that reaction environments, such as glove boxes or solvent drying systems, maintain sufficiently low water levels for other moisture-sensitive chemistries.

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